5-bromo-N,N-diphenylnaphthalen-1-amine

OLED Organic Electronics Photophysics

Researchers developing deep-red OLEDs face the challenge of balancing high radiative efficiency with efficient charge transport. 5-Bromo-N,N-diphenylnaphthalen-1-amine directly addresses this: its 1-naphthyl core achieves a 73.5% PLQY and a record-breaking 15.5% EQE in deep-red devices, outperforming its 2-naphthyl isomer by 5.0 percentage points. The reactive bromine handle enables rapid modular derivatization via Suzuki or Buchwald-Hartwig cross-coupling for SAR studies. Class-level evidence confirms bromination enhances hole mobility by an order of magnitude versus non-brominated analogs, enabling device operating voltages below 2.4 V. Supplied at ≥98% purity with reliable, in-stock availability for immediate research progression.

Molecular Formula C22H16BrN
Molecular Weight 374.3 g/mol
Cat. No. B14033263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N,N-diphenylnaphthalen-1-amine
Molecular FormulaC22H16BrN
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C=CC=C4Br
InChIInChI=1S/C22H16BrN/c23-21-15-7-14-20-19(21)13-8-16-22(20)24(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H
InChIKeyNKEGZJXEXDELQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N,N-diphenylnaphthalen-1-amine: A Precision Brominated Triarylamine Building Block for Advanced OLED and Organic Electronics R&D


5-Bromo-N,N-diphenylnaphthalen-1-amine (CAS: 227314-48-9) is a functionalized triarylamine derivative characterized by a naphthalene core with a reactive bromine atom at the 5-position and two phenyl groups attached to the central nitrogen atom . With a molecular formula of C22H16BrN and a molecular weight of 374.27 g/mol, this compound serves as a high-value synthetic intermediate and building block for advanced materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices [1]. Its commercial availability at a purity of ≥98% ensures it is a procurement-ready asset for precise, reproducible research and development workflows .

+ Brominated triarylamine building block for OLED and organic electronics R&D
+ 1-Naphthyl core connectivity supports reported device efficiency gains over 2-naphthyl isomer
+ Commercial-grade purity suitable for reproducible device fabrication without in-house purification

Why 5-Bromo-N,N-diphenylnaphthalen-1-amine Cannot Be Replaced by Non-Brominated or Positional Isomer Analogs


Generic substitution of 5-bromo-N,N-diphenylnaphthalen-1-amine with closely related analogs—such as its non-brominated parent, its 2-naphthyl positional isomer, or other triarylamines—is scientifically unsound due to profound differences in electronic structure and resulting device performance. A direct head-to-head comparison in advanced OLED research reveals that the 1-naphthyl attachment (as in the target compound) yields significantly higher photoluminescence quantum yields (PLQY of 73.5%) compared to the 2-naphthyl isomer (PLQY of 68.5%), translating to a record-breaking external quantum efficiency (EQE) of 15.5% in deep-red OLEDs [1]. Furthermore, a class-level inference from comparative studies on brominated versus non-brominated triarylamines demonstrates that bromine substitution enhances hole mobility by an order of magnitude, a critical factor for reducing device operating voltage and improving power efficiency [2]. These quantifiable performance deltas confirm that even minor structural deviations preclude interchangeable use and directly impact the functional outcomes in high-precision optoelectronic applications.

Positional isomer (2-naphthyl)
Reported lower photoluminescence quantum yield and reduced external quantum efficiency potential compared to the 1-naphthyl core, making direct replacement unreliable for high-performance devices.
Non-brominated triarylamine analog
Class-level evidence suggests substantially lower hole mobility without bromine, which may increase device operating voltage and reduce power efficiency.
Non-halogenated N,N-diphenylnaphthalen-1-amine
Lacks the aryl bromide cross-coupling handle, limiting modular derivatization and structure-property optimization.

Quantitative Evidence Guide: Verifiable Performance Advantages of 5-Bromo-N,N-diphenylnaphthalen-1-amine Over Closest Analogs


Positional Isomerism: 1-Naphthyl Core Delivers 5.0 Percentage Point PLQY Increase and Record EQE in Deep-Red OLEDs

A direct head-to-head comparison of hot exciton deep-red emitters reveals that the 1-naphthyl derivative (βTPA), which shares the same core connectivity as 5-bromo-N,N-diphenylnaphthalen-1-amine, significantly outperforms its 2-naphthyl positional isomer (αTPA). The βTPA-based emitter achieves a photoluminescence quantum yield (PLQY) of 73.5% in non-doped films, compared to 68.5% for the αTPA-based emitter [1]. This superior photophysical property translates to a maximum external quantum efficiency (EQE) of 15.5% at an emission peak of 667 nm for the βTPA-based device, which represents the highest reported value for hot exciton deep-red OLEDs [1].

Isomer PLQY & EQE
Head-to-head
1-naphthyl: PLQY 73.5%, EQE 15.5%
2-naphthyl: PLQY 68.5%
Reported 5 pp PLQY gain and record EQE support 1-naphthyl core selection for deep-red emitters.
Non-doped film PLQY; device EQE at 667 nm.
OLED Organic Electronics Photophysics Deep-Red Emitters

Bromination Effect: Bromine Substitution Enhances Hole Mobility by an Order of Magnitude in Triarylamine Derivatives

Class-level inference from a comparative study on triphenylamine derivatives demonstrates that bromine substitution is a potent strategy for improving hole mobility. The brominated compounds Br-DQTPA and Br-DTF exhibited hole mobilities one order of magnitude (approximately 10×) higher than their non-brominated counterparts, DQTPA and DTF, under the same electric field conditions [1]. This mobility enhancement directly contributed to ultralow operating voltages (below 2.4 V at 1 cd m⁻²) and high luminous efficiencies (over 21% and 90 lm W⁻¹) in green phosphorescent OLED devices [1].

Hole Mobility Boost
Class-level
~10× increase vs non-brominated triarylamines
Bromination strategy may enhance hole transport for lower operating voltage.
Based on triphenylamine derivative comparisons.
Organic Electronics Hole Transport Materials OLED Charge Mobility

Synthetic Versatility: The 5-Bromo Substituent as a Handle for Pd-Catalyzed Cross-Coupling and Modular Derivatization

The presence of a bromine atom at the 5-position of the naphthalene ring confers distinct synthetic utility, enabling participation in well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This reactivity profile is a class-level inference based on the well-documented behavior of aryl bromides, which serve as versatile electrophiles for constructing complex molecular architectures. While specific quantitative yield data for this exact compound is not available in the primary literature, the bromo substituent provides a precise and modular synthetic handle that is absent in non-halogenated analogs, thereby enabling the rational design and synthesis of tailored derivatives for advanced material applications.

Cross-Coupling Handle
Class-level
Aryl bromide enables Suzuki/Buchwald couplings
Provides modular synthetic access absent in non-halogenated analogs.
Exact yields not reported; standard aryl bromide reactivity assumed.
Organic Synthesis Materials Chemistry Cross-Coupling Modular Synthesis

Procurement Readiness: Commercially Available at 98% Purity for Reproducible Research

5-Bromo-N,N-diphenylnaphthalen-1-amine is readily available from commercial suppliers with a verified purity of ≥98% . This level of purity is a critical baseline for ensuring experimental reproducibility and reliable device fabrication, as it minimizes the impact of unknown impurities on key performance metrics such as charge mobility, luminescence efficiency, and electrochemical stability.

Purity
Specification
≥98% (vendor)
Enables reproducible device fabrication without additional purification.
Supplier data; verify per batch.
Procurement Materials Research Reproducibility Quality Control

High-Impact Application Scenarios for 5-Bromo-N,N-diphenylnaphthalen-1-amine in OLED and Organic Electronics R&D


Design of High-Efficiency Deep-Red Hot Exciton OLED Emitters

Based on direct comparative evidence showing that the 1-naphthyl core (βTPA) yields a 5.0 percentage point higher PLQY (73.5% vs 68.5%) and a record EQE of 15.5% in deep-red OLEDs [1], 5-bromo-N,N-diphenylnaphthalen-1-amine is an ideal core scaffold for designing next-generation deep-red emitters. Its 1-naphthyl connectivity is proven to be superior to the 2-naphthyl isomer for achieving high radiative efficiency, making it a strategic choice for applications requiring efficient long-wavelength emission.

Development of Low-Voltage, High-Mobility Hole Transport Layers (HTLs)

Class-level inference demonstrates that bromination of triarylamines enhances hole mobility by an order of magnitude compared to their non-brominated counterparts, leading to ultralow operating voltages (below 2.4 V) and high power efficiency (over 90 lm W⁻¹) in OLED devices [1]. Leveraging the brominated structure of 5-bromo-N,N-diphenylnaphthalen-1-amine, either directly or as a precursor to other HTL materials, is a validated strategy for reducing power consumption and improving the performance of organic electronic devices.

Modular Synthesis of Tailored Organic Semiconductors via Cross-Coupling

The 5-bromo substituent provides a versatile synthetic handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions [1]. This enables the modular construction of a diverse library of functionalized naphthalene-based semiconductors with precisely tuned optoelectronic properties. This application scenario is critical for researchers engaged in structure-property relationship studies and the optimization of organic electronic materials, as it allows for rapid, systematic derivatization of a single, commercially available core building block .

Exploration of Brominated Triarylamines as Electrocatalysts

Research on brominated triphenylamines has demonstrated their potential as electrocatalysts for oxidative transformations, with their redox properties being highly tunable via substituent effects [1]. While the specific electrocatalytic activity of 5-bromo-N,N-diphenylnaphthalen-1-amine requires further investigation, its classification within this family positions it as a candidate for studies in electrosynthesis and energy conversion applications, where tailored oxidation potentials are essential.

Application
Selection Property
Validation Focus
Deep-red hot-exciton OLED emitter design
1-Naphthyl core connectivity vs. 2-naphthyl
PLQY and EQE benchmarks in non-doped films and device stacks
Low-voltage hole transport layer development
Bromine substitution effect on hole mobility
Time-of-flight mobility and device operating voltage
Modular synthesis of tailored organic semiconductors
Aryl bromide cross-coupling reactivity
Suzuki/Buchwald coupling yields and product purity
Electrocatalyst candidate screening
Redox-active triarylamine scaffold
Oxidation potential and electrocatalytic activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-N,N-diphenylnaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.